4-(2-呋喃基)-2-巯基-5,6,7,8-四氢喹啉-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

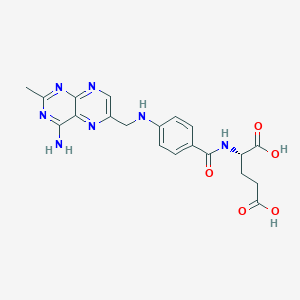

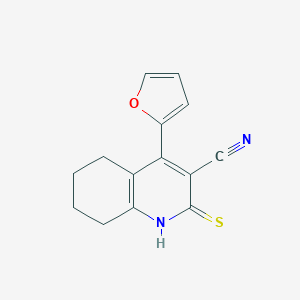

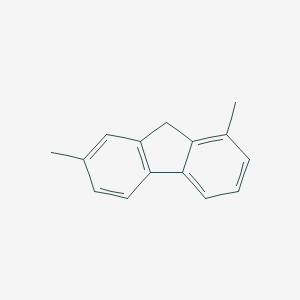

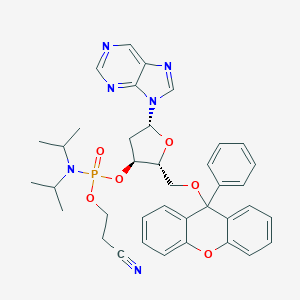

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile (4-F2MTHQC) is a heterocyclic compound that has been studied extensively as a potential drug candidate. It has been used in a variety of research applications, including as an anti-cancer agent, a neuroprotective agent, and an antifungal agent. This compound has a unique structure, with a fused ring system that includes a sulfur atom, and a quinoline-carbonitrile group.

科学研究应用

Production of Liquid Fuel Intermediates

- Field : Chemical Engineering

- Application : Aldol condensation reactions between furfural and acetone can be used to produce liquid fuel intermediates .

- Method : The experiment was conducted using tin-containing zeolites with MFI (Sn-MFI) and BEA* (Sn-Beta) framework structures for C–C bond formation via the aldol condensation reactions between furfural and acetone .

- Results : Aldol condensation between furfural and acetone produced two main products, 4-(2-furyl)-3-buten-2-one (FAc) and 1,5-di-2-furanyl-1,4-pentadien-3-one (F 2 Ac). Different selectivities to aldol products were observed over Sn-MFI and Sn-Beta .

Synthesis of New Heterocyclic Derivatives

- Field : Organic Chemistry

- Application : Cyclic compounds derived from 2-furfural mercaptan (oxazole, triazoles) were synthesized .

- Method : The synthesis involved the reaction of 2-furfural mercaptan with various reagents to form oxazole and triazole derivatives .

- Results : The synthesized compounds were tested for their biological efficacy and compared with standard drugs. Also, their effectiveness as anti-oxidants was measured and compared with ascorbic acid as a standard substance .

Production of Liquid Hydrocarbon Fuels

- Field : Chemical Engineering

- Application : Furfural can be condensed with biogenic ketones like acetone to form 4-(2-furyl)-3-buten-2-one (FBO), a precursor for liquid hydrocarbon fuels .

- Method : Typically, a homogeneous or heterogeneous base catalyst is used for the aldol condensation reaction .

- Results : The reaction between furfural and acetone produced FBO, which can be used as a precursor for liquid hydrocarbon fuels .

Synthesis of 2-Phenyl-3-(2-furyl)propenal

- Field : Organic Chemistry

- Application : The condensation reaction of furfural with benzene-acetaldehyde can produce 2-phenyl-3-(2-furyl)propenal .

- Method : This reaction is known as Knoevenagel condensation when the active α-hydrogen atom is replaced with an ester, acid, or organic compound having − C ≡ N .

- Results : The Knoevenagel condensation of furfural with benzene-acetaldehyde produces 2-phenyl-3-(2-furyl)propenal .

Synthesis of Chiral Furans

- Field : Organic Chemistry

- Application : Furan platform chemicals (FPCs) can be used to synthesize a variety of chiral furans .

- Method : The synthesis involves the use of a mixture of Lewis acids (ZrCl4/ZnI2) as a catalyst. The yields are between 75% and 89%. Interesting products include 2-substituted 3-iodo-furans and (1-R)-1-(2’-furyl)-1,2-ethanediol with a primary hydroxyl group protected as acetate .

- Results : The synthesis of chiral furans from FPCs provides a wide range of compounds that can be economically synthesized from biomass .

Synthesis of 3-(2-Furyl)acrylic Acid and Its Derivatives

- Field : Organic Chemistry

- Application : The renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has potential applications as sustainable chemical building units .

- Method : The synthesis starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .

- Results : The synthesis of 3-(2-furyl)acrylic acid and its derivatives from biomass provides a range of sustainable chemical building units .

属性

IUPAC Name |

4-(furan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTDRMWFWJDYJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353601 |

Source

|

| Record name | 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

CAS RN |

83989-90-6 |

Source

|

| Record name | 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)